molecular formula C8H8N2O B566846 (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol CAS No. 1346569-67-2

(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol

Cat. No.: B566846
CAS No.: 1346569-67-2
M. Wt: 148.165
InChI Key: YQGCMJRNQWSSPL-UHFFFAOYSA-N
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Description

(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol is a heterocyclic compound with the molecular formula C8H8N2O. It is a building block in organic synthesis and is used in various scientific research applications. The compound features a pyrrolo-pyridine core structure, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various reduced derivatives .

Scientific Research Applications

(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs makes it particularly valuable in cancer research .

Biological Activity

(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol is a compound belonging to the pyrrolo-pyridine class known for its diverse biological activities, particularly in the fields of oncology and neurobiology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

The compound exhibits significant interaction with fibroblast growth factor receptors (FGFRs) , which are critical in various cellular processes including proliferation and differentiation. Inhibition of FGFRs has been linked to anti-cancer effects, as it can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies indicate that this compound effectively inhibits FGFR1, FGFR2, and FGFR3, affecting key signaling pathways such as RAS-MEK-ERK and PI3K-Akt .

Cellular Effects

Research has shown that this compound influences several cellular processes:

  • Cell Proliferation : It has been observed to inhibit proliferation in various cancer cell lines.
  • Apoptosis Induction : The compound can induce apoptosis through the disruption of FGFR signaling pathways.
  • Migration : It affects cellular migration, which is crucial in cancer metastasis.

For instance, in studies involving human cervical cancer cell lines (SiHa, HeLa, and CaSki), this compound demonstrated significant cytotoxicity at higher concentrations .

Molecular Mechanism

The molecular mechanism of action involves specific binding interactions with biomolecules:

  • Binding to FGFRs : The compound binds to the tyrosine kinase domain of FGFRs, inhibiting receptor autophosphorylation.
  • Downstream Signaling Pathways : This inhibition leads to decreased activation of downstream pathways such as RAS-MEK-ERK and PI3K-Akt.
  • Gene Expression Alteration : The modulation of these pathways results in altered gene expression profiles that favor apoptosis over survival .

Table 1: Summary of Biological Activity Studies

StudyCell LineConcentration (μM)Viability (%)Key Findings
SiHa5049.3 ± 4.12Significant reduction in viability
HeLa30018.8 ± 1.03Induced apoptosis at high concentration
CaSki30013.3 ± 0.66Most sensitive at highest concentration
VariousVariableN/AInhibition of FGFRs linked to anti-cancer effects

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-1-2-7-8(10-6)3-4-9-7/h1-4,9,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGCMJRNQWSSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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